Cy5.5(Me)-C3-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

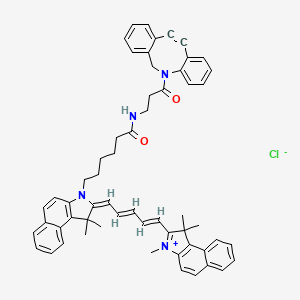

C58H57ClN4O2 |

|---|---|

Molecular Weight |

877.5 g/mol |

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide chloride |

InChI |

InChI=1S/C58H56N4O2.ClH/c1-57(2)51(60(5)49-35-33-42-21-13-16-25-46(42)55(49)57)28-8-6-9-29-52-58(3,4)56-47-26-17-14-22-43(47)34-36-50(56)61(52)39-19-7-10-30-53(63)59-38-37-54(64)62-40-45-24-12-11-20-41(45)31-32-44-23-15-18-27-48(44)62;/h6,8-9,11-18,20-29,33-36H,7,10,19,30,37-40H2,1-5H3;1H |

InChI Key |

QSJAUZWAEDKFEN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Cy5.5(Me)-C3-DBCO: A Bioorthogonal Probe for Advanced Molecular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, mechanism of action, and practical applications of Cy5.5(Me)-C3-DBCO, a fluorescent probe at the forefront of bioorthogonal chemistry. Designed for precise and efficient labeling in complex biological systems, this molecule offers a powerful tool for cell tracking, in vivo imaging, and the development of targeted therapeutics.

Core Concepts: Structure and Functionality

This compound is a specialized chemical probe consisting of three key components:

-

Cy5.5 (Cyanine 5.5): A near-infrared (NIR) fluorescent dye known for its high photostability and brightness. Its emission in the NIR spectrum minimizes autofluorescence from biological tissues, enabling high signal-to-noise ratios in imaging applications.[1]

-

DBCO (Dibenzocyclooctyne): A cyclooctyne derivative that is central to the probe's functionality. The strained triple bond within the DBCO ring readily reacts with azide groups in a highly specific and efficient manner without the need for a toxic copper catalyst.[1][2]

-

C3 Linker: A three-carbon spacer that connects the Cy5.5 dye to the DBCO moiety. This linker provides spatial separation between the fluorophore and the reactive group, minimizing potential steric hindrance and preserving the functionality of both components.

The "(Me)" designation in the nomenclature typically indicates the presence of a methyl group, a common modification in cyanine dyes to enhance their photophysical properties. The precise chemical structure of a commercially available this compound is provided by suppliers, with a representative molecular formula of C58H57ClN4O2 and a molecular weight of approximately 877.55 g/mol .[3]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[4] This reaction, also known as copper-free click chemistry, facilitates the covalent labeling of azide-modified biomolecules.

The key to this reaction is the high ring strain of the DBCO molecule. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly and specifically at physiological temperatures and pH. The reaction results in the formation of a stable triazole linkage, covalently attaching the Cy5.5 dye to the target molecule.

The bioorthogonal nature of SPAAC is a major advantage for in vitro and in vivo studies. The DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring that the labeling is highly specific to the intended target.

References

An In-depth Technical Guide to Cy5.5(Me)-C3-DBCO: Structure, Properties, and Applications in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Cy5.5(Me)-C3-DBCO, detailing its chemical structure, photophysical properties, and its application in copper-free click chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology, drug development, and advanced imaging.

Chemical Structure and Properties

This compound is a bioorthogonal labeling reagent that combines a near-infrared cyanine dye (Cy5.5) with a dibenzocyclooctyne (DBCO) moiety through a C3 linker. The "(Me)" designation in its name refers to the methyl groups typically present on the indolenine rings of the Cy5.5 core structure. The DBCO group is a key component that enables highly efficient and biocompatible copper-free click chemistry reactions.[1][2]

The chemical formula for this compound is C₅₈H₅₇ClN₄O₂ with a molecular weight of 877.55 g/mol .[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅₈H₅₇ClN₄O₂ | [3] |

| Molecular Weight | 877.55 g/mol | |

| Appearance | Blue solid | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, protect from light |

The core of its functionality lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of copper-free click chemistry. The DBCO group, a strained alkyne, reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds within a biological environment without interfering with native biochemical processes.

Table 2: Photophysical Properties of the Cy5.5 Fluorophore

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~675-683 nm | |

| Emission Maximum (λem) | ~694-703 nm | |

| Extinction Coefficient | ~190,000 - 250,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.2 - 0.28 | |

| Recommended Laser Line | 633 nm or 647 nm |

The fluorescence of Cy5.5 is in the near-infrared (NIR) region of the spectrum, which is advantageous for in vivo imaging due to reduced autofluorescence from biological tissues. The fluorescence of the Cy5.5 dye is also pH-insensitive between pH 4 and 10.

Experimental Protocols

General Protocol for Labeling Proteins with this compound via SPAAC

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is purified and dissolved in an azide-free buffer at a concentration of 1-5 mg/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

-

-

Labeling Reaction:

-

Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified protein solution.

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to maintain protein stability.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted this compound using a spin desalting column or through dialysis against an appropriate buffer.

-

-

Determination of Labeling Efficiency (Optional):

-

The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the Cy5.5 dye at its maximum absorbance (~675 nm).

-

Protocol for In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for using Cy5.5-labeled molecules for in vivo fluorescence imaging.

Materials:

-

Anesthetized mouse model

-

Cy5.5-labeled targeting molecule (e.g., antibody, nanoparticle) in a biocompatible vehicle (e.g., sterile PBS)

-

In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate protocol to ensure immobilization during the imaging process.

-

-

Injection:

-

Intravenously inject the Cy5.5-labeled probe into the mouse. The concentration and volume will depend on the specific probe and experimental design.

-

-

Imaging:

-

Place the mouse in the in vivo imaging system.

-

Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

-

Use an excitation source around 640 nm and an emission filter that captures light above 680 nm.

-

-

Data Analysis:

-

Analyze the fluorescence intensity in the region of interest to quantify the probe's accumulation.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: General experimental workflow for biomolecule labeling.

Caption: Workflow for developing a targeted imaging agent for drug development.

References

Excitation and emission spectra of Cy5.5(Me)-C3-DBCO

An In-depth Technical Guide to the Excitation and Emission Spectra of Cy5.5(Me)-C3-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core photophysical properties of this compound, a near-infrared fluorescent probe widely utilized in bioconjugation and imaging applications. The inclusion of a dibenzocyclooctyne (DBCO) group facilitates copper-free click chemistry, enabling covalent labeling of azide-modified biomolecules. This document outlines the key spectral characteristics, experimental protocols for their determination, and a visual representation of the experimental workflow.

Photophysical Properties

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 678 nm | [1][2] |

| Emission Maximum (λem) | 694 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 190,000 cm-1M-1 | [1] |

| Quantum Yield (Φ) | Data not available | |

| Fluorescence Lifetime (τ) | Data not available |

Note: The quantum yield and fluorescence lifetime are sensitive to the dye's local environment, including solvent polarity, pH, and conjugation to biomolecules. It is recommended to determine these parameters for the specific experimental conditions.

Experimental Protocols

The following sections detail the methodologies for determining the key photophysical parameters of this compound.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

-

Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM). The absorbance of the solution at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

-

Set the excitation and emission monochromators to the appropriate slit widths to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the expected emission maximum (approximately 694 nm).

-

Scan the excitation monochromator over a wavelength range that includes the expected excitation peak (e.g., 550 nm to 690 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator over a wavelength range that includes the expected emission peak (e.g., 680 nm to 800 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Data Analysis:

-

Correct the acquired spectra for instrument-specific variations in lamp intensity and detector response.

-

Plot the corrected fluorescence intensity versus wavelength to visualize the excitation and emission spectra.

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, according to the Beer-Lambert law.

Procedure:

-

Prepare a series of dilutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each solution at the excitation maximum (λex) using a spectrophotometer.

-

Plot absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the resulting line, divided by the path length of the cuvette (typically 1 cm).

Experimental Workflow

The following diagram illustrates the general workflow for determining the excitation and emission spectra of a fluorescent molecule.

Caption: Workflow for determining fluorescence excitation and emission spectra.

Signaling Pathways and Logical Relationships

The fluorescence of this compound is a result of the electronic transitions within its polymethine chain. The DBCO moiety allows for its integration into various biological systems through click chemistry, enabling the visualization and tracking of labeled molecules.

Caption: Mechanism of fluorescence and bio-conjugation of this compound.

References

A Technical Guide to the Biocompatibility of Copper-Free Click Chemistry Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of click chemistry has revolutionized the fields of bioconjugation, chemical biology, and drug development. Among the most significant advancements in this area is the development of copper-free click chemistry, which circumvents the inherent cytotoxicity associated with the copper(I) catalysts used in the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This has paved the way for the application of click chemistry in living systems, including live cell imaging and in vivo drug delivery.[3][4] This technical guide provides an in-depth overview of the biocompatibility of commonly used copper-free click chemistry reagents, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

The two primary classes of copper-free click chemistry are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react readily with azides.[1] IEDDA reactions typically involve the rapid ligation of a tetrazine with a strained alkene, most notably a trans-cyclooctene (TCO). The bioorthogonal nature of these reactions, meaning they proceed with high selectivity and efficiency in complex biological environments without interfering with native biochemical processes, is central to their utility.

Quantitative Assessment of Biocompatibility

A critical aspect of employing any chemical tool in a biological context is a thorough understanding of its potential toxicity. The following tables summarize available quantitative data on the cytotoxicity and in vivo stability of key copper-free click chemistry reagents.

Table 1: In Vitro Cytotoxicity of Copper-Free Click Chemistry Reagents

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a reagent that causes a 50% reduction in cell viability.

| Reagent/System | Cell Line | Assay | IC50 (µM) | Reference |

| TCO-Doxorubicin (prodrug) | A549 | CCK-8 | 4.76 | |

| TCO-Doxorubicin (prodrug) | HeLa | CCK-8 | 2.93 | |

| Activated TCO-Doxorubicin (on Ac4ManNTz treated cells) | A549 | CCK-8 | 0.548 | |

| Activated TCO-Doxorubicin (on Ac4ManNTz treated cells) | HeLa | CCK-8 | 0.439 |

Note: Data for the core reagents (DBCO, BCN, TCO, and tetrazines) alone is often not explicitly published as their cytotoxicity is generally considered to be very low at the concentrations used for labeling experiments. The data presented here for a TCO-drug conjugate provides a valuable reference for the potential cytotoxicity of derivatized reagents.

Table 2: In Vivo Stability of Copper-Free Click Chemistry Reagents

The stability of bioorthogonal reagents in a physiological environment is crucial for their successful application in vivo. This is often assessed by measuring their half-life in plasma or their reactivity over time in circulation.

| Reagent/System | Model System | Metric | Observation | Reference |

| TCO-functionalized antibody | Mouse | Reactivity | Still reactive after 24 hours in circulation | |

| Radiofluorinated tetrazine | Mouse plasma | Stability | >90% intact after 6 hours | |

| Phenyl s-tetrazine | Fetal Bovine Serum | Stability | 40% intact after 10 hours at 37°C |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately assessing the biocompatibility of novel reagents. Below are methodologies for key assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete cell culture medium

-

Copper-free click chemistry reagent to be tested

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Reagent Incubation: Prepare serial dilutions of the test reagent in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test reagent. Include a vehicle control (medium with the same solvent concentration used to dissolve the reagent) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by using a plate shaker.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the reagent concentration to determine the IC50 value.

Protocol 2: Assessment of In Vivo Stability via Reactivity

This protocol provides a general framework for assessing the in vivo stability of a bioorthogonal reagent by testing its ability to react with a complementary probe after a period of circulation.

Materials:

-

Animal model (e.g., mouse)

-

Bioorthogonal reagent functionalized with a targeting moiety (e.g., TCO-antibody)

-

Complementary bioorthogonal probe with a reporter (e.g., tetrazine-fluorophore)

-

Anesthesia

-

Blood collection supplies

-

Flow cytometer or fluorescence microscope

Procedure:

-

Reagent Administration: Inject the animal model with the bioorthogonal reagent (e.g., TCO-antibody) via an appropriate route (e.g., intravenous).

-

Circulation: Allow the reagent to circulate for a predetermined period (e.g., 6, 24, 48 hours).

-

Blood/Tissue Collection: At the desired time point, anesthetize the animal and collect a blood sample or excise the target tissue.

-

Ex Vivo Labeling: Incubate the collected blood cells or tissue homogenate with the complementary fluorescently labeled bioorthogonal probe (e.g., tetrazine-fluorophore) for a sufficient time to allow for the click reaction to occur.

-

Analysis: Analyze the labeled cells by flow cytometry or the tissue sections by fluorescence microscopy to quantify the amount of labeling.

-

Comparison: Compare the labeling intensity at different circulation times to assess the loss of reactivity, and thus stability, of the bioorthogonal reagent over time.

Protocol 3: Evaluation of Immunogenicity (General Approach)

Assessing the immunogenic potential of bioorthogonal reagents is crucial for their translation into therapeutic applications. This involves monitoring for an immune response following administration.

Materials:

-

Animal model (e.g., mouse)

-

Bioorthogonal reagent

-

Adjuvant (optional, to enhance immune response)

-

ELISA kits for detecting specific antibodies (e.g., mouse IgG, IgM)

-

Blood collection supplies

Procedure:

-

Immunization: Administer the bioorthogonal reagent to the animal model, potentially with an adjuvant, via a relevant route (e.g., subcutaneous or intraperitoneal injection). Include a control group receiving only the vehicle.

-

Booster Injections: Administer one or more booster injections at regular intervals (e.g., every 2 weeks) to amplify any potential immune response.

-

Serum Collection: Collect blood samples from the animals at various time points (e.g., before the first injection and 1-2 weeks after each injection). Process the blood to obtain serum.

-

Antibody Titer Measurement: Use an ELISA to measure the levels of antibodies specific to the administered reagent in the collected serum. This typically involves coating a plate with the reagent, incubating with diluted serum samples, and then detecting bound antibodies with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

-

Data Analysis: Compare the antibody titers in the experimental group to the control group. A significant increase in specific antibody levels indicates an immunogenic response to the reagent.

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in biocompatibility assessment.

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Key Parameters in Biocompatibility Assessment.

Discussion and Future Directions

The available data strongly supports the general biocompatibility of copper-free click chemistry reagents, making them invaluable tools for in vitro and in vivo applications. The primary advantage remains the elimination of copper-induced cytotoxicity. However, researchers and drug developers must remain vigilant in assessing the biocompatibility of each new reagent and its conjugates on a case-by-case basis.

Future research should focus on several key areas:

-

Systematic Cytotoxicity Studies: There is a need for comprehensive studies that report the IC50 values of a wide range of core copper-free click chemistry reagents (DBCO, BCN, TCOs, and tetrazines) across multiple, standardized cell lines.

-

In-Depth Metabolic Profiling: A deeper understanding of the metabolic fate of these reagents in vivo is required. This includes identifying potential metabolites and assessing their biological activity and clearance pathways.

-

Quantitative Immunogenicity Data: While often described as having low immunogenicity, more quantitative data from systematic studies is needed to support this claim, especially for reagents intended for repeated administration in therapeutic contexts.

-

Long-Term Toxicity Studies: For applications involving chronic dosing, long-term toxicity studies are essential to identify any potential cumulative effects.

By continuing to rigorously evaluate the biocompatibility of this powerful class of chemical tools, the scientific community can ensure their safe and effective application in advancing our understanding of biology and in the development of novel diagnostics and therapeutics.

References

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

Understanding the Kinetics of Cy5.5(Me)-C3-DBCO Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of Cy5.5(Me)-C3-DBCO reactions, a critical aspect of modern bioconjugation and molecular labeling. Understanding the reaction kinetics is paramount for optimizing experimental design, ensuring high conjugation efficiency, and developing robust applications in diagnostics, therapeutics, and advanced imaging. This compound is a fluorescent labeling reagent that participates in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free "click chemistry" reaction is prized for its high specificity, rapid kinetics, and biocompatibility, making it an invaluable tool in chemical biology and drug development.[1][2]

The Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental reaction involving this compound is the [3+2] cycloaddition between the dibenzocyclooctyne (DBCO) moiety and an azide-functionalized molecule. The inherent ring strain of the DBCO group significantly lowers the activation energy of the reaction, obviating the need for a cytotoxic copper catalyst.[3] This makes SPAAC ideal for applications in living systems. The reaction is highly specific, as neither the DBCO nor the azide group readily reacts with naturally occurring functional groups in biological milieus.[4]

The reaction results in the formation of a stable triazole linkage, covalently connecting the Cy5.5 fluorescent dye to the target molecule. The progress of the reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance peak at approximately 310 nm that diminishes as the reaction proceeds.[5]

Quantitative Kinetic Data

The kinetics of SPAAC reactions are typically described by second-order rate constants (k). While a specific, experimentally determined second-order rate constant for this compound was not found in the reviewed literature, the available data for structurally similar DBCO derivatives provide a strong indication of the expected reaction rates. Generally, SPAAC reactions involving DBCO derivatives exhibit rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹.

The following table summarizes representative second-order rate constants for various DBCO-azide reactions under different conditions. This data is crucial for estimating reaction times and optimizing reactant concentrations.

| DBCO Derivative | Azide Partner | Reaction Conditions | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |

| DBCO | Benzyl Azide | CH₃CN:H₂O (3:1) | 0.24 |

| DBCO | Phenyl Azide | CH₃CN:H₂O (3:1) | 0.033 |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES buffer (pH 7) | 0.55 - 1.22 |

| sulfo-DBCO-amine | 3-azido-L-alanine | HEPES buffer (pH 7) | - |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32 - 0.85 |

| sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | - |

| DBCO-modified antibody | Azide | - | Slower than free sulfo-DBCO-amine due to steric hindrance |

| DBCO-PEG5-modified antibody | Azide | - | 31 ± 16% faster than non-PEGylated antibody |

Note: The reaction rate can be influenced by the electronic properties of the azide. Electron-donating groups on the azide can affect the reaction kinetics. Steric hindrance, especially when conjugating large biomolecules like antibodies, can lead to slower reaction rates compared to small molecules. The inclusion of a PEG linker can mitigate this effect by increasing the distance between the biomolecule and the DBCO group.

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rate of the this compound reaction:

-

Buffer Type and pH: The choice of buffer and its pH can have a pronounced effect on the reaction kinetics. Studies have shown that HEPES buffer at pH 7 can lead to higher rate constants compared to PBS at the same pH. Generally, higher pH values tend to increase the reaction rate.

-

Temperature: Like most chemical reactions, the rate of SPAAC increases with temperature. Reactions are typically carried out at room temperature (20-25°C) or physiological temperature (37°C).

-

Solvent: While the reaction is often performed in aqueous buffers, the presence of organic co-solvents like DMSO may be necessary to dissolve hydrophobic reactants. The concentration of the organic solvent should be optimized to ensure both reactant solubility and optimal reaction kinetics.

-

Steric Hindrance: The size and structure of the molecules being conjugated can influence the reaction rate. Bulky groups near the azide or DBCO moiety can sterically hinder the approach of the reactants, leading to slower kinetics.

-

PEG Linkers: The inclusion of a polyethylene glycol (PEG) spacer between the DBCO group and the molecule to be labeled can increase the reaction rate. The PEG linker provides greater flexibility and reduces steric hindrance, especially when working with large biomolecules.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the kinetics of this compound reactions.

Protocol 1: Determination of Second-Order Rate Constant using UV-Vis Spectrophotometry

This protocol allows for the determination of the second-order rate constant by monitoring the disappearance of the DBCO absorbance peak.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, HEPES at desired pH)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions: Prepare stock solutions of this compound and the azide-containing molecule in the chosen reaction buffer. Determine the exact concentration of the this compound stock solution by measuring its absorbance at the λmax of the Cy5.5 dye and using its molar extinction coefficient.

-

Set up the reaction: In a quartz cuvette, mix the this compound and azide solutions to achieve the desired final concentrations. A pseudo-first-order condition is recommended, where the azide is in large excess (at least 10-fold) compared to the this compound.

-

Monitor the reaction: Immediately after mixing, start recording the absorbance spectrum of the reaction mixture at regular time intervals. Focus on the disappearance of the DBCO peak around 310 nm.

-

Data analysis:

-

Plot the natural logarithm of the absorbance at 310 nm (ln(A₃₁₀)) versus time.

-

The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).

-

Calculate the second-order rate constant (k) using the following equation: k = k_obs / [Azide] where [Azide] is the concentration of the azide in excess.

-

Protocol 2: General Protocol for Bioconjugation and a Logical Workflow for Optimization

This protocol outlines a general workflow for conjugating this compound to an azide-modified biomolecule, such as a protein or an oligonucleotide.

Materials:

-

This compound

-

Azide-modified biomolecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving this compound if necessary)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of reactants:

-

Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.

-

Dissolve this compound in a minimal amount of DMSO and then dilute with the reaction buffer to the desired stock concentration.

-

-

Conjugation reaction:

-

Add the this compound solution to the azide-modified biomolecule solution. The molar ratio of DBCO to azide should be optimized, but a starting point of 1.5 to 5-fold molar excess of the DBCO reagent is common.

-

Incubate the reaction mixture at room temperature or 37°C for a predetermined time (e.g., 1-4 hours). The reaction time should be optimized based on the known or estimated kinetics.

-

-

Purification:

-

Remove the unreacted this compound from the conjugate using a suitable purification method. For proteins, size-exclusion chromatography is effective.

-

-

Characterization:

-

Confirm the successful conjugation by methods such as SDS-PAGE (for proteins), which will show a shift in the molecular weight, or by measuring the fluorescence of the conjugate.

-

The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at the λmax of the protein (e.g., 280 nm) and the λmax of the Cy5.5 dye (around 675 nm) and using their respective molar extinction coefficients.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

A Technical Guide to Near-Infrared Fluorescence of Cy5.5 Dyes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine 5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye widely utilized in preclinical in vivo imaging. Its favorable optical properties, including high molar absorptivity and a spectral profile within the NIR window, make it an invaluable tool for non-invasive monitoring of biological processes in living subjects. This document details the photophysical characteristics of Cy5.5, comprehensive experimental protocols for its use, and visual representations of relevant biological pathways and experimental workflows.

Core Principles of Cy5.5 in In Vivo Imaging

Cy5.5 is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[] This structure gives rise to its strong light absorption and fluorescence emission in the near-infrared spectrum. The preference for NIR dyes like Cy5.5 in in vivo imaging stems from the reduced absorption and scattering of light by endogenous biomolecules such as hemoglobin and water in this spectral region (650-900 nm).[2] This "optical window" allows for deeper tissue penetration of both excitation and emission light, leading to improved signal-to-noise ratios and enhanced sensitivity for detecting fluorescent probes in deep tissues.[3]

The utility of Cy5.5 is further expanded by its availability with various reactive groups, most commonly N-hydroxysuccinimide (NHS) esters, which readily form stable covalent bonds with primary amines on proteins, antibodies, and other biomolecules.[4] This enables the development of targeted fluorescent probes that can be used to visualize and quantify specific molecular targets, such as cell surface receptors or enzymes, in real-time within a living organism.

Photophysical Properties of Cy5.5

The performance of a fluorescent dye in imaging applications is dictated by its photophysical properties. The following table summarizes the key quantitative data for Cy5.5, providing a reference for instrument setup and experimental design.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~675 - 683 nm | Varies slightly with solvent and conjugation. |

| Emission Maximum (λem) | ~694 - 703 nm | Varies slightly with solvent and conjugation. |

| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | In aqueous solutions. |

| Quantum Yield (Φ) | ~0.23 - 0.28 | In aqueous solutions. |

| Molecular Weight | ~1318 g/mol | For the NHS ester form. |

Photostability: While Cy5.5 is a robust fluorophore, like all organic dyes, it is susceptible to photobleaching upon prolonged exposure to high-intensity light. Strategies to mitigate this include minimizing exposure times and laser power during imaging sessions. For demanding applications requiring high photostability, alternative dye formulations or protective agents can be considered.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable in vivo imaging experiments. The following sections provide step-by-step protocols for key experimental procedures involving Cy5.5.

Protocol 1: Conjugation of Cy5.5 NHS Ester to a Monoclonal Antibody

This protocol describes the labeling of a monoclonal antibody (mAb) with Cy5.5 NHS ester. The principle of this reaction is the formation of a stable amide bond between the NHS ester of the dye and primary amine groups (e.g., on lysine residues) of the antibody.

Materials:

-

Monoclonal antibody (or other protein) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

-

Cy5.5 NHS ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0.

-

Purification column (e.g., Sephadex G-25) or dialysis cassette.

-

Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.

-

Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate. This slightly basic pH is optimal for the reaction of NHS esters with primary amines.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Calculate the required volume of the Cy5.5 solution to achieve a desired molar dye-to-protein ratio. A starting point of a 10:1 to 15:1 molar ratio is often recommended, but this may need to be optimized for each specific protein.

-

Slowly add the calculated volume of the Cy5.5 solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the Cy5.5-conjugated antibody from the unreacted free dye using a pre-equilibrated Sephadex G-25 column or by dialysis against PBS.

-

Collect the fractions containing the labeled antibody (the first colored band to elute).

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~678 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.

-

-

Storage:

-

Store the purified Cy5.5-antibody conjugate at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C or -80°C.

-

Protocol 2: In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol outlines the general procedure for in vivo imaging of a Cy5.5-labeled probe in a mouse model bearing a subcutaneous tumor.

Materials:

-

Tumor-bearing mouse (e.g., BALB/c nude mouse with xenograft tumor).

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

In vivo imaging system equipped with appropriate lasers/filters for Cy5.5 (e.g., excitation ~640 nm, emission ~700 nm long-pass).

-

Cy5.5-labeled probe in a sterile, injectable buffer (e.g., PBS).

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane or by intraperitoneal injection of an anesthetic cocktail.

-

Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain the mouse's body temperature using a warming pad.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image of the mouse before injecting the probe. This is important for assessing the level of background autofluorescence.

-

-

Probe Administration:

-

Inject the Cy5.5-labeled probe into the mouse, typically via tail vein injection for systemic distribution. The dose will depend on the specific probe and target but is often in the range of 0.5-1 nmol of dye per mouse.

-

-

Image Acquisition:

-

Acquire a series of fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr).

-

Use an appropriate filter set for Cy5.5, such as an excitation filter around 615-665 nm and an emission filter around 695-770 nm. The exposure time should be optimized to achieve a good signal without saturation.

-

-

Data Analysis and Quantification:

-

Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle in the contralateral flank) using the imaging software.

-

Quantify the average fluorescence intensity (radiant efficiency or photon flux) within each ROI.

-

Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI. This provides a measure of the probe's specific accumulation at the target site.

-

-

Ex Vivo Imaging (Optional):

-

At the end of the imaging study, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Image the dissected organs to confirm the in vivo biodistribution of the probe and to obtain more accurate quantification of probe accumulation in different tissues without the confounding effects of tissue depth and optical properties.

-

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the use of Cy5.5 in in vivo imaging.

Conclusion

Cy5.5 remains a cornerstone fluorescent dye for in vivo imaging in preclinical research. Its near-infrared properties enable sensitive, non-invasive visualization of biological processes in living animals, providing critical insights for drug development and disease modeling. By adhering to detailed and optimized protocols for probe conjugation, animal handling, and data acquisition, researchers can leverage the power of Cy5.5 to generate high-quality, reproducible data. The ability to create targeted probes for specific biological pathways, such as EGFR signaling or angiogenesis, further underscores the versatility and importance of Cy5.5 in advancing our understanding of complex biological systems.

References

Methodological & Application

Protocol for Labeling Azide-Modified Proteins with Cy5.5(Me)-C3-DBCO

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of azide-modified proteins with the near-infrared fluorescent probe Cy5.5(Me)-C3-DBCO. This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is bioorthogonal and copper-free, making it ideal for labeling biomolecules in complex biological samples and in living systems.[1][2][3] The reaction is highly specific and efficient, proceeding rapidly under mild, physiological conditions to form a stable triazole linkage.[4][5]

The Cy5.5 cyanine dye is a bright and photostable fluorophore with excitation and emission in the near-infrared spectrum, which minimizes autofluorescence from biological samples. This protocol is applicable to a wide range of research areas, including protein tracking, in vivo imaging, and the development of targeted therapeutics.

Data Presentation

The following tables summarize the key quantitative and qualitative parameters of the labeling protocol.

Table 1: Reagent and Reaction Specifications

| Parameter | Value | References |

| This compound | ||

| Excitation Maximum (Ex) | ~675 nm | |

| Emission Maximum (Em) | ~694 nm | |

| Reaction Conditions | ||

| Molar Excess of this compound | 2 - 20 fold over protein | |

| Reaction Time | 1 - 12 hours | |

| Reaction Temperature | 4°C to 37°C | |

| pH Range | 7.0 - 8.5 | |

| Labeling Efficiency | High / Quantitative |

Table 2: Performance Characteristics

| Parameter | Description | References |

| Photostability | Cy5.5 offers high photostability, resisting photobleaching for long-term imaging. | |

| Conjugate Stability | DBCO-modified antibodies show a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. The resulting triazole linkage is stable. | |

| Signal-to-Noise Ratio | The bioorthogonal nature of the reaction minimizes background, leading to high signal-to-noise ratios. | |

| Biocompatibility | The copper-free nature of the reaction ensures high biocompatibility and low cytotoxicity. |

Experimental Protocols

This section provides a detailed methodology for labeling an azide-modified protein with this compound.

Materials

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns (or other protein purification system)

-

Microcentrifuge tubes

Protocol

-

Preparation of Reagents:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be used immediately.

-

-

Reaction Setup:

-

Ensure the azide-modified protein is in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction if an NHS ester version of DBCO was used to modify the protein.

-

The optimal protein concentration is typically between 1-10 mg/mL.

-

Add a 2 to 20-fold molar excess of the 10 mM this compound stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1 to 12 hours. For many applications, the reaction is complete in under an hour at room temperature. For lower protein concentrations or to maximize labeling efficiency, the reaction can be incubated overnight at 4°C. Protect the reaction mixture from light during incubation.

-

-

Purification of the Labeled Protein:

-

Following incubation, remove the excess, unreacted this compound using a spin desalting column, dialysis, or size-exclusion chromatography according to the manufacturer's instructions. This step is crucial to remove background fluorescence from the final sample.

-

-

Determination of Degree of Labeling (Optional):

-

The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of Cy5.5 (~675 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:

-

A_max is the absorbance at ~675 nm.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Cy5.5 at ~675 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

-

-

Storage:

-

Store the purified Cy5.5-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.

-

Visualizations

Experimental Workflow

Caption: Workflow for labeling azide-modified proteins with this compound.

Signaling Pathway: Metabolic Labeling and Visualization of Cell Surface Glycans

A powerful application of this technology is in the field of metabolic glycoengineering. Here, cells are cultured with an unnatural sugar that has an azide group. This azido-sugar is metabolized by the cell and incorporated into cell surface glycoproteins. The azide groups on the cell surface can then be specifically labeled with a DBCO-functionalized fluorescent dye like Cy5.5, allowing for the visualization and tracking of these glycans.

Caption: Metabolic labeling of cell surface glycans for fluorescent detection.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cy5 DBCO, surface labeling of live cells | GeneCopoeia™ [genecopoeia.com]

- 3. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. help.lumiprobe.com [help.lumiprobe.com]

Application Note: Step-by-Step Guide for Cy5.5(Me)-C3-DBCO Antibody Conjugation via Copper-Free Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye Cy5.5(Me)-C3-DBCO to an antibody. This method utilizes a bioorthogonal, copper-free click chemistry reaction, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The process involves two primary stages: first, the introduction of azide functional groups onto the antibody, and second, the reaction of the azide-modified antibody with the dibenzocyclooctyne (DBCO)-functionalized Cy5.5 dye.

The resulting antibody-dye conjugates are highly stable and suitable for a wide range of applications, including flow cytometry, immunofluorescence (IF), immunohistochemistry (IHC), and in vivo imaging.[1][2][3] The use of Cy5.5, a dye with excitation and emission in the far-red spectrum, is ideal for minimizing background autofluorescence from biological samples.[1][4] The SPAAC reaction is highly specific and biocompatible, as it proceeds efficiently under mild physiological conditions without the need for a cytotoxic copper catalyst.

Key Reaction Principle

The conjugation strategy is a two-step process. First, primary amines (e.g., the side chains of lysine residues) on the antibody are modified with an NHS-ester-azide crosslinker. This step introduces the azide moiety, which is a bioorthogonal handle. Second, the azide-modified antibody is reacted with the this compound. The strained alkyne (DBCO) on the dye reacts specifically and spontaneously with the azide on the antibody to form a stable triazole linkage.

Caption: High-level overview of the two-step antibody conjugation process.

Materials and Reagents

| Reagent / Material | Recommended Specifications |

| Antibody | Purified antibody (IgG) at ≥2 mg/mL; free of amine-containing buffers (Tris, glycine) and stabilizers (BSA, gelatin). |

| Cy5.5 Dye | This compound |

| Azide Linker | NHS-PEG4-Azide or similar amine-reactive azide crosslinker. |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO). |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Must be amine-free. |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 (Optional, for NHS-ester reaction). |

| Purification Columns | Spin desalting columns (e.g., Zeba™ Spin, 7K MWCO) or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25). |

| Equipment | Spectrophotometer (UV-Vis), microcentrifuge, pipettes, reaction tubes (e.g., 1.5 mL microcentrifuge tubes). |

Quantitative Data and Key Parameters

| Parameter | Value | Reference |

| Antibody (IgG) Molecular Weight | ~150,000 g/mol | |

| Cy5.5 Excitation Maximum (λex) | ~675 nm | |

| Cy5.5 Emission Maximum (λem) | ~694 nm | |

| Cy5.5 Molar Extinction Coefficient (ε_dye) | ~250,000 M⁻¹cm⁻¹ | |

| Cy5.5 Correction Factor at 280 nm (CF₂₈₀) | ~0.04 - 0.05 | |

| IgG Molar Extinction Coefficient (ε_prot) | ~210,000 M⁻¹cm⁻¹ | |

| Recommended Molar Excess (NHS-Azide:Ab) | 20-fold | |

| Recommended Molar Excess (DBCO-Dye:Ab) | 2 to 4-fold | |

| Optimal Degree of Labeling (DOL) | 2 - 10 |

Experimental Protocols

The overall workflow consists of five main phases: Antibody Preparation, Azide Modification, Click Conjugation, Purification, and Characterization.

Caption: Experimental workflow for Cy5.5-DBCO antibody conjugation.

Phase 1: Antibody Preparation (Buffer Exchange)

It is critical to remove any amine-containing substances from the antibody solution, as they will compete with the antibody for reaction with the NHS-ester.

-

Prepare Buffer: Use an amine-free buffer such as 1X PBS, pH 7.4.

-

Equilibrate Column: Prepare a spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions.

-

Buffer Exchange: Load the antibody solution onto the equilibrated column. Centrifuge as per the manufacturer's protocol to collect the antibody in the desired PBS buffer.

-

Determine Concentration: Measure the absorbance of the purified antibody solution at 280 nm (A₂₈₀) using a spectrophotometer. Calculate the concentration using the Beer-Lambert law (A = εbc) or by using an extinction coefficient of 1.4 mL/(mg·cm) for a typical IgG. Adjust the concentration to 2-10 mg/mL for optimal labeling.

Phase 2: Antibody Azide Modification

This step introduces the azide handle onto lysine residues of the antibody.

-

Prepare NHS-Azide Stock: Immediately before use, dissolve the NHS-PEG4-Azide in anhydrous DMSO to a concentration of 10 mM. NHS-esters are moisture-sensitive and hydrolyze quickly.

-

Calculate Reagent Volume: Determine the volume of 10 mM NHS-Azide solution needed to achieve a 20-fold molar excess relative to the antibody.

-

Moles of Antibody = (Antibody mass in g) / 150,000 g/mol

-

Moles of NHS-Azide needed = 20 x Moles of Antibody

-

Volume of NHS-Azide (µL) = (Moles of NHS-Azide needed * 1,000,000) / 10

-

-

Reaction: Add the calculated volume of NHS-Azide solution to the antibody solution. The final DMSO concentration in the reaction should not exceed 10-20%.

-

Incubate: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.

-

Purify: Remove the excess, unreacted NHS-Azide linker using a new, equilibrated spin desalting column as described in Phase 1. This step is crucial to prevent the azide linker from reacting with the DBCO dye in the next phase.

Phase 3: this compound "Click" Conjugation

This is the bioorthogonal reaction where the dye is attached to the azide-modified antibody.

-

Prepare Dye Stock: Dissolve the this compound in anhydrous DMSO to create a 1-10 mM stock solution.

-

Calculate Reagent Volume: Determine the volume of the Cy5.5-DBCO stock solution needed to achieve a 2 to 4-fold molar excess relative to the starting amount of antibody.

-

Moles of DBCO-Dye needed = (2 to 4) x Moles of Antibody

-

Volume of DBCO-Dye (µL) = (Moles of DBCO-Dye needed * 1,000,000) / (Stock Concentration in mM)

-

-

Reaction: Add the calculated volume of Cy5.5-DBCO solution to the azide-modified antibody.

-

Incubate: Incubate the reaction for 4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the dye.

Phase 4: Purification of the Antibody-Dye Conjugate

This step removes any remaining unconjugated dye.

-

Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with 1X PBS, pH 7.4. SEC is highly effective for separating the large antibody conjugate from the small, free dye molecules.

-

Load Sample: Carefully load the conjugation reaction mixture onto the column.

-

Elute and Collect:

-

For SEC: Begin eluting with PBS and collect fractions. The brightly colored antibody-dye conjugate will elute first in the void volume, while the smaller, unconjugated dye will be retained longer and elute later.

-

For Spin Column: Centrifuge according to the manufacturer's protocol and collect the eluate containing the purified conjugate.

-

-

Combine Fractions: Pool the fractions that contain the purified conjugate (identified by their color and/or by measuring absorbance).

Phase 5: Characterization (Calculating the Degree of Labeling)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated per antibody. An optimal DOL is typically between 2 and 10.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5, ~675 nm (A_max).

-

Calculate the Degree of Labeling (DOL): Use the following formula:

DOL = (A_max × ε_prot) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

-

A_max: Absorbance of the conjugate at ~675 nm.

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

ε_prot: Molar extinction coefficient of the antibody at 280 nm (210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye: Molar extinction coefficient of Cy5.5 at its λ_max (250,000 M⁻¹cm⁻¹).

-

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (use ~0.05 for Cy5.5).

-

-

Calculate Conjugate Concentration:

-

Antibody Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_prot

-

-

Storage: Store the final conjugate in a stabilizing buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide) at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.

References

Cy5.5(Me)-C3-DBCO for tracking cells in vivo using metabolic labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track cells non-invasively in a living organism is a cornerstone of research in fields such as oncology, immunology, and regenerative medicine. This application note describes a robust methodology for tracking cells in vivo using a two-step bioorthogonal approach: metabolic labeling of the cell surface with azide groups, followed by covalent attachment of the near-infrared fluorescent probe, Cy5.5(Me)-C3-DBCO, through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This copper-free click chemistry reaction is highly specific and biocompatible, making it ideal for studies in living systems.[1][] The process begins with the introduction of an unnatural azide-modified sugar, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz), to the cells.[3][4] The cells' natural metabolic machinery incorporates these sugars into cell surface glycans, effectively displaying azide chemical reporters.[5] Subsequently, the systemically administered this compound, which contains a strained dibenzocyclooctyne (DBCO) group, selectively and covalently reacts with the azide-tagged cells. The bright and stable fluorescence of the Cy5.5(Me) dye allows for sensitive and long-term visualization of the labeled cells in vivo.

Principle of the Technology

The methodology is based on a two-step process that leverages metabolic glycoengineering and bioorthogonal click chemistry.

-

Metabolic Labeling: Cells are incubated with a peracetylated azido-sugar (e.g., Ac4ManNAz). This sugar is taken up by the cells and, after deacetylation, is processed by the sialic acid biosynthetic pathway. The resulting azide-modified sialic acid is then incorporated into glycoproteins on the cell surface. This process effectively tags the cell surface with bioorthogonal azide (-N3) groups with minimal perturbation to the cell's physiology.

-

In Vivo Click Chemistry: The this compound probe is administered in vivo (e.g., via intravenous injection). The DBCO moiety of the probe is a strained alkyne that rapidly and specifically reacts with the azide groups on the surface of the metabolically labeled cells via SPAAC. This reaction forms a stable triazole linkage, covalently attaching the Cy5.5(Me) fluorophore to the target cells for subsequent imaging. This reaction is highly efficient and proceeds at physiological temperatures without the need for a toxic copper catalyst.

Key Applications

-

Cell Migration and Trafficking: Tracking the movement and homing of immune cells, stem cells, or cancer cells.

-

Tumor Metastasis: Visualizing the dissemination of cancer cells from a primary tumor.

-

Pharmacokinetics: Monitoring the biodistribution and lifespan of cell-based therapies.

-

In Vivo Imaging: Non-invasive, longitudinal monitoring of cellular grafts and therapeutic agents.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum (λex) | ~678 nm |

| Emission Maximum (λem) | ~694 nm |

| Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ |

| Reactive Group | Dibenzocyclooctyne (DBCO) |

| Reacts With | Azides (-N3) |

| Solubility | Good in DMSO, DMF |

| Storage | -20°C, protected from light |

Table 2: Recommended Starting Concentrations for Labeling Protocols

| Reagent | In Vitro Cell Culture | In Vivo Administration (Mouse Model) |

|---|---|---|

| Ac4ManNAz | 25-50 µM for 1-3 days | 10-50 mg/kg/day for 3 days |

| This compound | 10-50 µM for 15-60 minutes | 5 mg/kg (intravenous injection) |

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental model.

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol details the metabolic labeling of mammalian cells in culture to display azide groups on the cell surface.

Materials:

-

Mammalian cells of interest (e.g., HeLa, Jurkat, stem cells)

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.

-

Incubation: Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.

-

Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for SPAAC reaction with this compound.

Protocol 2: In Vitro Labeling of Azide-Modified Cells with this compound

This protocol is for the fluorescent labeling of azide-modified cells (from Protocol 1) for applications like flow cytometry or fluorescence microscopy.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

This compound

-

DMSO

-

Complete cell culture medium or PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare this compound Staining Solution: Prepare a 1-2 mM stock solution of this compound in DMSO. Dilute this stock solution in complete culture medium or PBS to a final working concentration of 10-20 µM.

-

SPAAC Reaction: Add the this compound staining solution to the azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with PBS to remove any unreacted this compound.

-

Analysis: The cells are now fluorescently labeled and ready for analysis by flow cytometry or imaging. For microscopy, resuspend cells in an appropriate imaging buffer.

Protocol 3: In Vivo Cell Tracking in a Mouse Model

This protocol provides a general workflow for labeling cells ex vivo, transplanting them, and then tracking them in vivo.

Materials:

-

Azide-labeled cells (prepared as in Protocol 1, then harvested and resuspended in a sterile buffer like PBS)

-

Animal model (e.g., immunodeficient mouse)

-

This compound

-

Sterile, biocompatible buffer (e.g., PBS)

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Cell Transplantation: Transplant the azide-labeled cells into the mouse model via the desired route (e.g., intravenous, intraperitoneal, or direct injection into a target tissue). Allow time for the cells to engraft or circulate as required by the experimental design.

-

Prepare this compound for Injection: Dissolve this compound in a minimal amount of DMSO and then dilute to the final injection volume with sterile PBS to achieve the desired dose (e.g., 5 mg/kg). Ensure the final concentration of DMSO is biocompatible.

-

Probe Administration: Administer the this compound solution to the mouse, typically via intravenous (tail vein) injection.

-

In Vivo Imaging: At various time points after probe administration (e.g., 4, 24, 48 hours), anesthetize the mouse and perform whole-body fluorescence imaging using an imaging system equipped with the appropriate excitation and emission filters for Cy5.5.

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and harvest organs of interest. Perform ex vivo imaging of the organs to confirm the biodistribution of the labeled cells. Tissues can also be processed for histological analysis to visualize the labeled cells at a microscopic level.

Visualizations

Caption: Experimental workflow for in vivo cell tracking.

Caption: Mechanism of labeling via SPAAC reaction.

References

Live-cell Imaging of Glycans using Cy5.5(Me)-C3-DBCO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of glycans in their native cellular environment is crucial for understanding their roles in various biological processes, including cell signaling, immune response, and disease progression. Metabolic glycan labeling, coupled with bioorthogonal chemistry, has emerged as a powerful tool for visualizing glycans in living cells. This application note details the use of Cy5.5(Me)-C3-DBCO, a bright and photostable near-infrared fluorescent probe, for the imaging of azide-modified glycans in live cells via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry approach offers high specificity and biocompatibility, making it ideal for dynamic studies of glycan trafficking and localization.

Principle

The methodology is a two-step process that allows for the covalent attachment of the this compound fluorophore to cellular glycans.

-

Metabolic Labeling: Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz). The cells' metabolic machinery processes this unnatural sugar and incorporates it into the glycan structures on the cell surface and within the cell, effectively tagging them with an azide group.

-

Fluorescent Labeling (SPAAC): The azide-tagged glycans are then specifically labeled by introducing this compound. The dibenzocyclooctyne (DBCO) group on the fluorophore reacts with the azide group on the modified glycans through a highly efficient and bioorthogonal [3+2] cycloaddition reaction. This reaction is strain-promoted and does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging.[1]

Data Presentation

Quantitative Properties of this compound

The selection of a suitable fluorophore is critical for successful live-cell imaging. This compound offers excellent photophysical properties for this application.

| Property | Value | Reference |

| Excitation Maximum (λex) | 678 nm | [2] |

| Emission Maximum (λem) | 694 nm | [2] |

| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [3] |

| Solubility | Water, DMSO, DMF |

Comparison with Other Fluorophores

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Mammalian Cells with Ac₄ManNAz

This protocol describes the metabolic incorporation of azide groups into the glycans of cultured mammalian cells.

Materials:

-

Adherent mammalian cells (e.g., HeLa, A549, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel for microscopy (e.g., glass-bottom dishes or chamber slides) at a density that will result in 70-80% confluency at the time of imaging.

-

Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile DMSO to a final concentration of 10 mM.

-

Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 10-50 µM. For example, add 5 µL of a 10 mM stock solution to 1 mL of medium for a final concentration of 50 µM.

-

Incubation: Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.

Protocol 2: Live-Cell Fluorescence Labeling of Azide-Modified Glycans with this compound

This protocol details the fluorescent labeling of azide-modified glycans on live cells using SPAAC.

Materials:

-

Metabolically labeled cells from Protocol 1

-

This compound

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium)

-

PBS, sterile

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. Store any unused stock solution at -20°C, protected from light and moisture.

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM. The optimal concentration should be determined for each cell type to maximize signal and minimize background.

-

Washing: Gently wash the metabolically labeled cells twice with warm PBS to remove any residual Ac₄ManNAz.

-

Fluorescent Labeling: Remove the final PBS wash and add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Final Washes: Wash the cells three times with warm live-cell imaging medium to remove any unreacted this compound.

-

Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation/Emission: ~678/694 nm).

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols for Cy5.5 in Super-Resolution Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cy5.5 is a far-red, near-infrared fluorescent dye belonging to the cyanine family. Its emission in the near-infrared spectrum makes it particularly valuable for biological imaging applications where minimizing background autofluorescence and achieving deep tissue penetration are critical.[1] The photophysical properties of Cy5.5, including its ability to be photoswitched between a fluorescent "on" state and a dark "off" state, make it a suitable candidate for super-resolution microscopy (SRM), particularly for single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM).[2][3]

Key Super-Resolution Microscopy Applications

Cy5.5 is primarily utilized in STORM and its variant, direct STORM (dSTORM). While it shares similarities with the more commonly used Cy5, its distinct spectral properties can be advantageous for multi-color imaging setups.

-

STORM (Stochastic Optical Reconstruction Microscopy): In STORM, Cy5.5 is often paired with an "activator" dye, such as Cy3.[4] The activator dye helps to return the "reporter" dye (Cy5.5) from a stable dark state to a fluorescent state upon illumination with a specific wavelength.[4] This controlled, stochastic activation of a sparse subset of fluorophores in each imaging frame allows for their precise localization, ultimately leading to the reconstruction of a super-resolved image.

-

dSTORM (direct STORM): This technique does not necessarily require an activator-reporter pair. Instead, it relies on specific imaging buffers containing reducing and oxidizing agents to induce the "blinking" of individual fluorophores like Cy5.5. The dye is driven into a long-lived dark state from which it stochastically returns to the fluorescent state, allowing for single-molecule detection and localization.

-

Multi-Color Imaging: The distinct emission spectrum of Cy5.5 allows it to be used in combination with other fluorophores for multi-color super-resolution imaging. By using different activator-reporter pairs (e.g., Alexa 405-Cy5, Cy3-Cy5.5) that can be selectively activated, or by spectrally separating the emission of different dyes, multiple targets within a cell can be resolved simultaneously.

Data Presentation: Photophysical and Performance Data

The performance of a fluorophore in SMLM is critically dependent on properties such as photon yield and duty cycle (the fraction of time spent in the fluorescent "on" state). High photon numbers are essential for achieving high localization precision.

| Property | Cy5.5 | Cy5 | Notes |

| Excitation Maximum (nm) | ~675 - 678 | ~649 | |

| Emission Maximum (nm) | ~694 - 695 | ~664 | |

| Extinction Coefficient (M⁻¹cm⁻¹) | ~190,000 | ~250,000 | Indicates light-absorbing capability. |

| Quantum Yield | 0.23 | 0.28 | Efficiency of converting absorbed light into emitted fluorescence. |

| Photons per Switching Event | ~6,000 | ~6,000 | Critical for localization precision. Higher numbers are better. |

| On/Off Duty Cycle | High | Low | A low duty cycle is generally preferred to ensure sparse activation and minimize spatial overlap of single emitters. |